1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Description

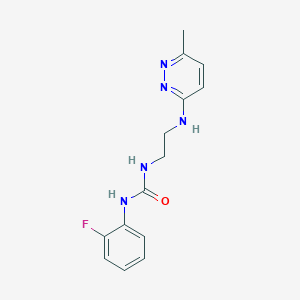

1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a synthetic urea derivative characterized by a 2-fluorophenyl group linked via a urea bridge to an ethylamine chain terminating in a 6-methylpyridazin-3-ylamino moiety.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-10-6-7-13(20-19-10)16-8-9-17-14(21)18-12-5-3-2-4-11(12)15/h2-7H,8-9H2,1H3,(H,16,20)(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKBSMGLOGMGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, also known as R547, is a novel small molecule inhibitor that selectively targets cell cycle regulatory kinases, particularly Polo-like kinase 1 (PLK1). This enzyme plays a critical role in mitotic progression and is often overexpressed in various cancers, making it a significant target for therapeutic intervention.

- Molecular Formula : C18H15FN4O2

- Molecular Weight : 338.342 g/mol

- Melting Point : 186-187 °C

- Solubility : Soluble in DMSO, ethanol, and methanol; limited solubility in water (0.027 mg/mL) .

R547 functions primarily as an inhibitor of PLK1, leading to cell cycle arrest and apoptosis in cancer cells. By disrupting the normal function of PLK1, R547 can hinder tumor growth and proliferation.

Antitumor Activity

Research has demonstrated that R547 exhibits significant antitumor activity across various cancer cell lines. In vitro studies have shown that treatment with R547 leads to:

- Cell Cycle Arrest : A substantial proportion of treated cells accumulate in the S phase, indicating disruption of normal cell cycle progression.

- Apoptotic Induction : Increased levels of lactate dehydrogenase (LDH) were observed in treated MCF-7 cells, suggesting enhanced cell death mechanisms .

Table 1: Antitumor Efficacy of R547 in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induces apoptosis |

| A549 | 150 | Cell cycle arrest |

| HCT116 | 200 | Inhibition of PLK1 activity |

Anti-inflammatory Activity

In addition to its antitumor properties, R547 has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making it a candidate for treating autoimmune diseases .

Table 2: Inhibitory Effects on Cytokines

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 89% |

| TNF-α | 78% |

Toxicity and Safety Profile

Preclinical studies have assessed the safety profile of R547. The compound exhibited minimal toxicity at effective doses, with no significant adverse effects reported in animal models. However, further investigations are necessary to fully elucidate its safety before advancing to human clinical trials.

Current Research and Future Directions

Ongoing research focuses on:

- Mechanistic Studies : Understanding the detailed pathways through which R547 exerts its biological effects.

- Combination Therapies : Evaluating the efficacy of R547 in combination with other chemotherapeutic agents.

- Broader Applications : Exploring its potential use in treating inflammatory disorders and as an agricultural pesticide due to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous urea derivatives, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Key Structural and Molecular Features of Comparable Compounds

Impact of Substituent Position and Electronic Effects

- Fluorine Position : The target compound’s 2-fluorophenyl group likely provides stronger dipole interactions compared to the 3-fluorophenyl analog (), which may alter binding kinetics in enzyme pockets .

- Pyridazine Modifications : The 6-methyl group on the pyridazine ring (target) increases lipophilicity compared to the 6-oxo and pyridinyl substituents in and . This could enhance membrane permeability but reduce aqueous solubility .

Pharmacological Implications

- Anticancer Activity : Compounds with trifluoromethylphenyl groups () exhibit in vitro anticancer activity, suggesting that electron-deficient aromatic systems may enhance cytotoxicity. The target compound’s methyl-pyridazine group could similarly stabilize interactions with kinase ATP-binding sites .

- Solubility vs. Permeability : The dimethoxyphenyl derivative () has higher solubility due to polar methoxy groups but may suffer from reduced blood-brain barrier penetration compared to the target compound’s methyl-pyridazine .

Q & A

Q. What synthetic routes are recommended for preparing 1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea?

The compound can be synthesized via a multi-step urea-forming reaction. A common approach involves coupling a fluorophenyl isocyanate intermediate with a pyridazinylamine derivative. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical. For example, in analogous urea derivatives, yields ranged from 30.1% to 48.3% depending on substituent reactivity and purification methods . Design of Experiments (DoE) frameworks, such as those used in flow-chemistry syntheses, can systematically optimize parameters like reaction time and stoichiometry .

Q. Which spectroscopic techniques are most effective for structural characterization?

- IR Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for fluorophenyl) and pyridazine ring protons (δ 8.0–9.5 ppm). Methyl groups on pyridazine appear as singlets near δ 2.5 ppm .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

Q. How can researchers screen for preliminary biological activity?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or phosphatases) using fluorometric or colorimetric substrates.

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ values). Similar urea derivatives show activity in the µM range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Modify Substituents : Vary fluorophenyl positions or pyridazine methyl groups to assess impact on binding. For example, trifluoromethyl or chloro substituents on aromatic rings enhance lipophilicity and target affinity .

- Bioisosteric Replacement : Replace urea with thiourea or amide groups to probe hydrogen-bonding requirements .

- Data Integration : Compare activity trends across analogs (e.g., higher yields in derivatives with electron-withdrawing groups) .

Q. What computational strategies predict binding modes and affinity?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets).

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Q. How can discrepancies in reported biological data for similar urea derivatives be resolved?

- Control for Experimental Variability : Standardize assay conditions (e.g., pH, temperature, cell passage number).

- Meta-Analysis : Compare datasets from multiple studies. For example, conflicting IC₅₀ values may arise from differences in cell lines or compound purity .

- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Formulation Studies : Use cyclodextrins or lipid nanoparticles for encapsulation .

- LogP Optimization : Balance hydrophobic (fluorophenyl) and hydrophilic (pyridazine amine) moieties to target LogP ~2–4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.